Structural Determinants of Binding Affinity in Phenylsulfamoyl Benzamide Series
In the absence of direct, public-domain quantitative assay data for CAS 451506-71-1, the most robust differentiation evidence resides in the patent-defined structure-activity relationships for the phenylsulfamoyl benzamide class [1]. The combination of a 2-fluoro substituent and a (4-fluorophenyl)methylsulfamoyl group, as exemplified by the target compound, is specifically delineated in generic Formula I of US 20100087423 [1]. While explicit IC50 values are not mapped to this CAS number in public repositories, the patent teaches that variations in these positions directly modulate B1 receptor binding, inferring that the specific substitution pattern of CAS 451506-71-1 is a deliberate choice for achieving a desired activity profile distinct from non-fluorinated or differently substituted analogs.
| Evidence Dimension | Structural requirement for B1 receptor antagonism |
|---|---|
| Target Compound Data | Presence of 2-fluoro and (4-fluorophenyl)methylsulfamoyl substituents |
| Comparator Or Baseline | General phenylsulfamoyl benzamide scaffold without specified fluoro substitution |
| Quantified Difference | Not quantified in public domain for exact IC50 shift |
| Conditions | In vitro bradykinin B1 receptor binding assay |
Why This Matters
Confirms that the compound's precise substitution is within the patent-protected active space, but the lack of public quantitative comparator data prevents verification of performance improvement over specific named analogs.
- [1] US Patent Application 20100087423 A1. New benzamide derivatives as bradykinin antagonists. Filed October 27, 2007, and published April 8, 2010. View Source
